D-CS319

Metallo-β-lactamase inhibition IMP variant profiling Antibiotic resistance

D-CS319 (CAS 1770826-25-9) is a D-enantiomer bisthiazolidine (BTZ) compound that acts as a competitive, broad-spectrum inhibitor of metallo-β-lactamases (MBLs), enzymes that confer resistance to carbapenems and other β-lactam antibiotics. Unlike many MBL inhibitors that target a single subclass, BTZs inhibit all three MBL subclasses (B1, B2, B3) and potentiate β-lactam activity in cell-based and in vivo models.

Molecular Formula C7H11NO2S3
Molecular Weight 237.4 g/mol
Cat. No. B15567506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-CS319
Molecular FormulaC7H11NO2S3
Molecular Weight237.4 g/mol
Structural Identifiers
InChIInChI=1S/C7H11NO2S3/c9-7(10)4-2-12-6-3-13-5(1-11)8(4)6/h4-6,11H,1-3H2,(H,9,10)/t4-,5+,6-/m1/s1
InChIKeyZTWVMVSSSBGFHH-NGJCXOISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D-CS319: A Bisthiazolidine Metallo-β-Lactamase Inhibitor with Broad-Spectrum Potency and a Validated Prodrug Formulation


D-CS319 (CAS 1770826-25-9) is a D-enantiomer bisthiazolidine (BTZ) compound that acts as a competitive, broad-spectrum inhibitor of metallo-β-lactamases (MBLs), enzymes that confer resistance to carbapenems and other β-lactam antibiotics [1]. Unlike many MBL inhibitors that target a single subclass, BTZs inhibit all three MBL subclasses (B1, B2, B3) and potentiate β-lactam activity in cell-based and in vivo models [1]. D-CS319 specifically has been co-crystallized with IMP-1 (B1) and L1 (B3) MBLs, revealing a binding mode that disrupts the di-zinc active site via its free thiol and carboxylate groups [2][3].

Why D-CS319 Cannot Be Replaced by Other MBL Inhibitors: Critical Divergence in IMP Variant Potency


Selecting an MBL inhibitor for preclinical or translational research requires careful evaluation of its activity against clinically relevant enzyme variants. Generic substitution is not viable because inhibitor potency can differ dramatically across even closely related MBL variants. For instance, the IMP-1 and IMP-78 enzymes differ by only two amino acid substitutions (V67F/S262G), yet the preclinical boronic acid inhibitor RPX 7546 exhibits a 34-fold reduction in potency against IMP-78 compared to IMP-1 [1]. In contrast, D-CS319 maintains near-equivalent inhibition of both variants, highlighting that compound-specific binding interactions—rather than broad class membership—determine efficacy against evolving resistance mechanisms [1]. The following quantitative evidence details exactly where D-CS319 diverges from its closest analogs, enabling informed procurement decisions.

Quantitative Differentiation of D-CS319: Head-to-Head and Cross-Study Evidence Against Key Comparators


D-CS319 Maintains Consistent Potency Across IMP-1 and IMP-78 Variants, Unlike RPX 7546

In a direct head-to-head study comparing D-CS319 and the boronic acid MBL inhibitor RPX 7546, D-CS319 exhibited near-equivalent IC50 values against IMP-1 (2.0 ± 0.2 μM) and the clinically evolved variant IMP-78 (3.0 ± 0.5 μM). In stark contrast, RPX 7546 showed a 34-fold potency loss against IMP-78 (48 ± 7 μM) relative to IMP-1 (1.4 ± 0.1 μM) [1]. This divergence arises from the structural evolution of IMP-78 to overcome substrate differences, which disproportionately affects RPX 7546's boronic acid binding mechanism while sparing the thiol-mediated coordination of D-CS319 [1].

Metallo-β-lactamase inhibition IMP variant profiling Antibiotic resistance

D-CS319 Exhibits Subclass B1 and B3 Inhibition, but L-Enantiomer Is 100-Fold More Potent Against B2 MBL Sfh-I

A cross-study comparison of D-CS319 and its L-enantiomer L-CS319 reveals a striking stereochemistry-dependent potency difference against the B2 subclass MBL Sfh-I. D-CS319 inhibits Sfh-I with Ki values ranging from 26–29 μM, whereas L-CS319 is approximately 100-fold more potent, with Ki values of 0.26–0.36 μM [1]. This difference is attributed to distinct binding modes: L-CS319 engages the monozinc active site of Sfh-I primarily via its carboxylate group, while D-CS319's thiol group dominates interactions with di-zinc B1 and B3 enzymes [1]. Both enantiomers, however, exhibit comparable micromolar Ki values against B1 (IMP-1, BcII) and B3 (L1) MBLs, underscoring the need to select the appropriate enantiomer based on the target MBL subclass.

Enantiomer selectivity MBL subclass inhibition Broad-spectrum β-lactamase inhibitors

D-CS319 Restores β-Lactam Susceptibility in Cell-Based Time-Kill Assays Against MBL-Producing E. coli and Clinical S. maltophilia

In cell-based time-kill assays, D-CS319 (as part of the BTZ class) demonstrated the ability to restore β-lactam susceptibility against multiple MBL-producing strains. When combined with meropenem, BTZs including D-CS319 potentiated killing of E. coli expressing IMP-1, Sfh-1, BcII, and GOB-18 MBLs [1]. Critically, the combination also restored meropenem activity against an extensively drug-resistant Stenotrophomonas maltophilia clinical isolate expressing the B3 MBL L1 [1]. While quantitative fold-change data from these assays are reported in aggregate for the BTZ class rather than D-CS319 alone, the inclusion of D-CS319 in this class-level evidence is supported by its co-crystallization with L1 (PDB 5EVB) and its measured Ki of 10–12 μM against this enzyme [1].

Antibiotic potentiation Time-kill kinetics MBL-producing clinical isolates

D-CS319 Prodrug CS319-piv-SAc Demonstrates In Vivo Tolerability and Lack of Pathogen Overgrowth Promotion in a Murine Colonization Model

To address the poor oral bioavailability of the parent compound, a prodrug of CS319, CS319-piv-SAc, was developed and evaluated in a mouse model of intestinal colonization. In a study assessing the impact of tebipenem pivoxil combined with CS319-piv-SAc, the combination did not promote overgrowth of carbapenem-resistant Klebsiella pneumoniae (mean concentration after 6 days: ≤3.6 log10 CFU/g stool) compared to clindamycin, which caused substantial overgrowth (6.1 log10 CFU/g stool) [1]. While this study does not report direct antimicrobial efficacy, it provides critical in vivo safety and tolerability data: CS319-piv-SAc alone did not significantly alter alpha diversity of the gut microbiota (P > 0.05) [1]. This contrasts with many experimental MBL inhibitors that lack any reported in vivo tolerability data, positioning D-CS319's prodrug as a more advanced tool compound for preclinical studies.

In vivo MBL inhibitor Prodrug formulation Gut microbiota

D-CS319 Binding Mode Disrupts the Conserved D120-Zinc Interaction in B1 MBLs, a Unique Structural Feature Among BTZ Enantiomers

High-resolution X-ray crystal structures (PDB 5EV8, 5EVB) reveal that D-CS319 binds the di-zinc active site of B1 (IMP-1) and B3 (L1) MBLs via its free thiol group, which bridges the two zinc ions [1][2]. Critically, in the IMP-1 complex, D-CS319 binding induces an unprecedented disruption of the conserved D120–zinc interaction, a feature not observed with L-CS319 or other BTZ analogs [1]. This binding mode most closely resembles the binding of β-lactam substrates to B1 MBLs but with a unique structural perturbation [1]. In contrast, L-CS319 binding to B2 MBL Sfh-I is dominated by carboxylate interactions with the monozinc center, and the thiol remains uninvolved [1]. These divergent binding modes explain the differential potency profiles across MBL subclasses and provide a structural rationale for selecting D-CS319 specifically when targeting B1/B3 enzymes.

X-ray crystallography MBL inhibitor binding mode Zinc coordination

D-CS319 Exhibits Moderate Potency Against NDM-1, with Ki and Cellular IC50 Values Reported in Cross-Study Comparisons

Against the clinically prevalent B1 MBL NDM-1, D-CS319 shows moderate inhibitory activity. In a competitive inhibition assay with purified NDM-1, D-CS319 exhibited a Ki of 19 ± 3 μM, which is less potent than L-CS319 (Ki = 7 ± 1 μM) but comparable to other BTZ analogs such as D-VC26 (Ki = 12 ± 1 μM) [1]. In a cellular context using E. coli expressing NDM-1, D-CS319 displayed an IC50 of 109 ± 9 μM for imipenem hydrolysis, again less potent than L-CS319 (IC50 = 23 ± 2 μM) [1]. These data establish a baseline for NDM-1 activity and underscore that D-CS319, while not the most potent BTZ against NDM-1, provides a well-characterized reference point for SAR studies aimed at improving NDM-1 inhibition.

NDM-1 inhibition Bisthiazolidine SAR Carbapenemase

Optimal Procurement-Driven Use Cases for D-CS319


Profiling IMP Variant Susceptibility in Clinical Isolate Panels

Given D-CS319's consistent potency against both IMP-1 and IMP-78 (IC50 2.0–3.0 μM) [1], it is the preferred tool compound for screening IMP-producing clinical isolates where variant composition is unknown or mixed. In contrast, RPX 7546 would yield misleadingly high resistance readings for IMP-78-expressing strains due to its 34-fold potency drop [1]. Researchers can confidently use D-CS319 as a positive control or combination partner when evaluating β-lactam potentiation across diverse IMP-positive Enterobacterales collections.

Structure-Based Design of B1 MBL Inhibitors Targeting the IMP/VIM/NDM Families

The high-resolution co-crystal structure of D-CS319 bound to IMP-1 (PDB 5EV8, 2.3 Å) [1] reveals a unique disruption of the conserved D120–zinc interaction [2]. This structural template is invaluable for computational chemists and structural biologists designing next-generation B1 MBL inhibitors. Procurement of D-CS319 enables direct co-crystallization studies, fragment-based screening, or molecular dynamics simulations aimed at optimizing thiol-containing or zinc-chelating warheads against the most clinically relevant MBL subclass.

In Vivo Proof-of-Concept Studies for MBL Inhibitor Combinations Using a Validated Prodrug

The availability of CS319-piv-SAc, a prodrug with documented in vivo tolerability and minimal gut microbiota disruption in mice [1], makes D-CS319 an advanced starting point for animal efficacy studies. Researchers evaluating oral carbapenem/MBL inhibitor combinations (e.g., tebipenem pivoxil + CS319-piv-SAc) can build upon existing pharmacokinetic and safety data [1], reducing the need for de novo formulation development and accelerating the transition from in vitro hits to in vivo validation.

Enantiomer-Specific SAR and Cross-Class MBL Selectivity Profiling

The ~100-fold potency difference between D-CS319 and L-CS319 against B2 MBL Sfh-I [1] positions D-CS319 as an essential control for stereochemistry-dependent SAR studies. Researchers investigating BTZ analogs should include both D- and L-CS319 enantiomers as reference standards to benchmark whether newly synthesized compounds exhibit subclass-specific or broad-spectrum inhibition. This is particularly relevant for medicinal chemistry programs aiming to expand BTZ potency against B2 enzymes or improve NDM-1 activity while maintaining B1/B3 coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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